2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
Description
This compound belongs to the triazolothiadiazole class, a family of fused heterocyclic systems known for diverse biological activities. Its structure integrates a 2-bromophenyl-substituted triazolo[3,4-b][1,3,4]thiadiazole core linked via a sulfanyl group to an N-(3-chlorophenyl)acetamide moiety. Triazolothiadiazoles are recognized for antimicrobial, anti-inflammatory, and vasodilatory properties, with activity influenced by substituent positioning and electronic characteristics .
Properties
IUPAC Name |
2-[[3-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5OS2/c18-13-7-2-1-6-12(13)15-21-22-16-24(15)23-17(27-16)26-9-14(25)20-11-5-3-4-10(19)8-11/h1-8H,9H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNNZVZNFKLXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)SCC(=O)NC4=CC(=CC=C4)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
These could include pathways involved in cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and enzyme activity.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds. These studies can provide valuable insights into the likely ADME properties of the compound and their impact on its bioavailability.
Biological Activity
The compound 2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a member of the thiadiazole and triazole family of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties as well as other pharmacological effects.
- Molecular Formula : C16H13BrN4OS
- Molecular Weight : 387.25374 g/mol
- CAS Number : Not specified in the provided sources.
Biological Activity Overview
-
Anticancer Activity
- The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it exhibited notable activity against A549 lung carcinoma cells with mechanisms involving cell cycle progression and inhibition of ERK1/2 kinase pathways .
- A study indicated that modifications to the compound structure (e.g., substituting chlorine with fluorine) can enhance anticancer efficacy, suggesting structure-activity relationships that are crucial for drug design .
-
Mechanistic Insights
- The anticancer effects are linked to apoptosis induction and cell cycle arrest. In vitro studies have shown that the compound leads to an increase in subG1 phase cells in the cell cycle, indicative of apoptosis .
- The activation of caspases (caspase-3 and caspase-8) has been implicated in the apoptotic process triggered by this compound, which is a critical pathway in cancer therapy .
Case Studies
- A study conducted by Aliabadi et al. synthesized several derivatives similar to this compound and evaluated their anticancer activities against prostate (PC3), breast (MDA), and glioblastoma (U87) cancer cell lines. The most active derivative showed an IC50 value of 9 μM against MDA cells, demonstrating comparable efficacy to standard treatments like Imatinib .
- Another investigation highlighted the synthesis of thiadiazole derivatives that exhibited moderate to good activity against HepG-2 liver cancer cells and PC-3 prostate cancer cells. The most potent compounds had IC50 values ranging from 0.04 to 23.6 μM across different cell lines .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole | Anticancer | 9 |
| Compound B | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Anticancer | 20 |
| Compound C | N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide | Anticancer | 0.794 |
Scientific Research Applications
Biological Activities
Research has demonstrated that compounds containing triazole and thiadiazole rings exhibit a variety of biological activities:
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
- Anticancer Properties : In vitro studies have assessed the anticancer activity of this compound against different cancer cell lines. The results suggest significant cytotoxic effects on human breast adenocarcinoma cells (MCF7), highlighting its potential as a chemotherapeutic agent .
- Anti-inflammatory Effects : Molecular docking studies have indicated that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests its potential utility in treating inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of similar compounds derived from triazole and thiadiazole frameworks:
- Antimicrobial Screening : A study evaluated a series of triazole derivatives for their antimicrobial activity. Compounds with structural similarities to 2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide showed effective inhibition against Staphylococcus aureus and E. coli, suggesting a viable pathway for developing new antibiotics .
- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of derivatives featuring the triazolo-thiadiazole motif. The study revealed that certain compounds exhibited remarkable activity against multiple cancer cell lines, with IC50 values in the low micromolar range. This underscores the therapeutic potential of such compounds in oncology .
Chemical Reactions Analysis
Substitution Reactions at the Bromophenyl Moiety
The 2-bromophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under optimized conditions. For example:
These substitutions are facilitated by the electron-withdrawing triazolo-thiadiazole ring, which activates the bromine for displacement .
Oxidation of the Sulfanyl Group
The thioether (-S-) linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 60°C, 6 h | Sulfoxide derivative | 85% | |
| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, RT, 2 h | Sulfone derivative | 92% |
Sulfone derivatives demonstrate enhanced metabolic stability in pharmacological studies .
Hydrolysis of the Acetamide Functionality
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Application | Source |
|---|---|---|---|
| 6M HCl, reflux, 8 h | 2-{[3-(2-bromophenyl)triazolo-thiadiazol-6-yl]sulfanyl}acetic acid | Precursor for prodrug synthesis | |
| NaOH (10%), ethanol, 80°C, 4 h | Sodium salt of the carboxylic acid | Improved solubility for formulation |
Nucleophilic Substitution at the Chlorophenyl Group
The 3-chlorophenylacetamide moiety participates in SNAr reactions:
This reactivity is leveraged to optimize pharmacokinetic properties in drug discovery .
Microwave-Assisted Functionalization
Microwave irradiation enhances reaction efficiency for triazolo-thiadiazole derivatives:
| Reaction Type | Conditions | Time | Yield | Source |
|---|---|---|---|---|
| Bromine → Methoxyphenyl | Pd(OAc)<sub>2</sub>, MW, 150°C | 15 min | 89% | |
| Acetamide → Thioacetamide | Lawesson’s reagent, MW, 120°C | 20 min | 94% |
Microwave methods reduce reaction times by 80–90% compared to conventional heating .
Biological Activity-Driven Modifications
Structural analogs of this compound exhibit cytotoxicity via targeted modifications:
| Modification | Biological Target | IC<sub>50</sub> | Source |
|---|---|---|---|
| Sulfone derivative | MDA-MB-231 breast cancer | 9.2 µM | |
| Piperidine-substituted analog | HL-60 leukemia | 12.5 µM |
These derivatives inhibit ERK1/2 kinase and induce G1/S cell cycle arrest .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
- 3-(3-Pyridyl)-6-substituted Triazolo[3,4-b]thiadiazoles (e.g., 2a–2s in ): These derivatives replace the bromophenyl group with pyridyl or alkyl/aryl groups. For example, 3-(3-pyridyl)-6-(methoxy) derivatives exhibit vasodilatory activity (EC₅₀: 0.8–2.1 μM) .
- 3-Alkyl/Aryl-6-(Aryloxymethyl)Triazolo[3,4-b]thiadiazoles : Substitutions with alkoxy or aryloxymethyl groups increase lipophilicity, enhancing antifungal activity (e.g., MIC: 4–16 μg/mL against Candida albicans) .
Table 1: Substituent Impact on Bioactivity
*Note: Direct bioactivity data for the target compound is absent in provided evidence; inferences are based on structural similarities.
Electronic and Steric Considerations
- Electron-Withdrawing Groups (EWGs) : The 2-bromophenyl (Br) and 3-chlorophenyl (Cl) groups in the target compound introduce strong EWGs, which may polarize the triazolothiadiazole ring, enhancing interactions with enzymatic targets (e.g., kinase inhibition) compared to electron-donating groups like methoxy .
- Sulfanyl Linker : The –S– bridge in the target compound contrasts with direct C–C bonds in analogues (e.g., 6-aryloxymethyl derivatives). This linker may improve metabolic stability by reducing oxidative degradation .
Pharmacokinetic and Bioavailability Trends
- Lipophilicity : The bromine and chlorine substituents likely elevate logP values compared to pyridyl or alkyl-substituted analogues, favoring blood-brain barrier penetration but risking hepatotoxicity .
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, starting with the preparation of the triazolo-thiadiazole core followed by sulfanyl group introduction and final acylation with 3-chlorophenyl acetic acid. Critical parameters include:
- Reaction conditions : Temperature control (e.g., reflux in ethanol/dichloromethane), solvent choice (polar aprotic solvents for nucleophilic substitution), and reaction time optimization to prevent side reactions .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Challenges include managing byproducts from competing reactions (e.g., over-oxidation of sulfanyl groups) .
- Characterization : NMR (¹H/¹³C) for structural confirmation, mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment .
Q. How do structural features influence its biological activity?
The compound’s triazolo-thiadiazole core and substituents dictate its interactions with biological targets:
- Triazole ring : Facilitates hydrogen bonding with enzymes (e.g., kinases) or receptors .
- Sulfanyl group : Modulates solubility and redox activity; oxidation to sulfoxides/sulfones can alter bioavailability .
- Halogenated aryl groups (2-bromophenyl, 3-chlorophenyl) : Enhance lipophilicity and target binding via halogen-π interactions, critical for anticancer/anti-inflammatory activity . Comparative studies with analogs lacking these groups show reduced potency, confirming their functional importance .
Q. What standard assays are used to evaluate its pharmacological potential?
- In vitro assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenase (COX) to assess anti-inflammatory potential .
- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target affinity .
- ADME profiling : Caco-2 cell permeability, microsomal stability, and cytochrome P450 inhibition assays .
Advanced Research Questions
Q. How can computational methods optimize its synthesis and activity?
- Reaction path prediction : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways, reducing trial-and-error in optimizing acylation or sulfanyl coupling steps .
- Molecular docking : Virtual screening against targets (e.g., EGFR or COX-2) predicts binding modes, guiding structural modifications for enhanced selectivity .
- Machine learning : Training models on existing triazolo-thiadiazole datasets can predict reaction yields or toxicity profiles .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and validate with positive controls .
- Solubility differences : Use DMSO stocks at consistent concentrations (<0.1% v/v) to avoid solvent toxicity artifacts .
- Structural analogs : Compare with derivatives (e.g., replacing 2-bromophenyl with 4-fluorophenyl) to isolate substituent effects. For example, 3-chlorophenyl enhances cytotoxicity compared to methoxy-substituted analogs .
Q. What strategies improve selectivity for specific molecular targets?
- Fragment-based design : Replace the acetamide group with sulfonamide or urea moieties to target polar binding pockets .
- Isosteric substitution : Swap bromine for iodine to fine-tune van der Waals interactions without altering steric bulk .
- Prodrug approaches : Introduce enzymatically cleavable groups (e.g., esters) to enhance tissue-specific delivery .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfanyl Group Introduction
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 80°C, 12 h | 65–75 | |
| Oxidation to sulfone | H₂O₂, AcOH, RT, 6 h | 50–60 | |
| Purification | Silica gel chromatography (Hexane:EtOAc) | >95% purity |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound Modification | IC₅₀ (μM) – HeLa Cells | Target Affinity (Kd, nM) | Reference |
|---|---|---|---|
| 3-Chlorophenyl substituent | 1.2 ± 0.3 | 8.7 (EGFR) | |
| 4-Methoxyphenyl substituent | 5.8 ± 1.1 | 45.2 (EGFR) | |
| Sulfanyl → Sulfone | 2.4 ± 0.6 | 12.3 (COX-2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
